molecular formula C13H6ClF3O4S B12510039 7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate

7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate

Cat. No.: B12510039
M. Wt: 350.70 g/mol
InChI Key: CZCOKDSJKGQWKH-UHFFFAOYSA-N
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Description

7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate (CAS: 2360830-96-0) is a halogenated dibenzofuran derivative featuring a trifluoromethanesulfonate (-OTf) group at the 1-position and a chlorine substituent at the 7-position. This compound is commercially available with a purity of 97% and is typically stocked in 100 mg quantities . The triflate group enhances its utility as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions or as a leaving group due to its strong electron-withdrawing properties .

Properties

Molecular Formula

C13H6ClF3O4S

Molecular Weight

350.70 g/mol

IUPAC Name

(7-chlorodibenzofuran-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C13H6ClF3O4S/c14-7-4-5-8-11(6-7)20-9-2-1-3-10(12(8)9)21-22(18,19)13(15,16)17/h1-6H

InChI Key

CZCOKDSJKGQWKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(O2)C=C(C=C3)Cl)C(=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Ullmann Coupling for Biphenyl Intermediate Formation

The dibenzofuran core is often constructed via Ullmann coupling. For example, 2'-bromo-4-chloro-6'-fluoro-[1,1’-biphenyl]-2-ol undergoes cyclization in dimethylacetamide (DMA) with cesium carbonate at 150°C. This step forms the dibenzofuran skeleton, with subsequent halogen retention critical for downstream functionalization.

Reaction Conditions :

  • Solvent : Dimethylacetamide
  • Base : Cs₂CO₃ (2.0 equiv)
  • Temperature : 150°C
  • Yield : ~70% (crude)

Halogenation and Sulfonation Sequence

After cyclization, the 1-position is activated for triflation. In a representative procedure, dibenzofuran derivatives are treated with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich 1-position favoring sulfonation.

Optimized Protocol :

  • Substrate : 7-Chlorodibenzo[b,d]furan
  • Triflating Agent : Tf₂O (2.0 equiv)
  • Solvent : CH₂Cl₂
  • Temperature : 0°C → rt
  • Workup : Aqueous NaHCO₃ extraction, column chromatography (n-hexane/EtOAc)
  • Yield : 87–97%

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective functionalization. A Pd(amphos)₂Cl₂-mediated coupling between methyl sulfinate esters and aryl halides constructs biphenyl intermediates, which are subsequently cyclized and triflated.

Example :

  • Coupling : Methyl 4'-methyl-[1,1'-biphenyl]-2-sulfinate + aryl bromide → biphenyl sulfinate (99% yield).
  • Cyclization : Tf₂O in CH₂Cl₂ at 0°C → dibenzothiophene S-oxide (97% yield).
  • Oxidation : mCPBA in CH₂Cl₂ → dibenzothiophene S,S-dioxide (83% yield).

Copper-Catalyzed Cyclization in Aqueous Media

Recent advances employ CuI/18-crown-6 ether in water for dibenzofuran synthesis from diaryliodonium salts. This green chemistry approach avoids organic solvents and achieves moderate yields (58–77%).

Key Data :

Parameter Value
Catalyst CuI (0.05 mmol)
Ligand 18-Crown-6 (0.1 equiv)
Solvent H₂O
Temperature 100°C
Yield (7-Chloro derivative) 63–69%

Flow Synthesis and Scalability

Continuous-Flow Triflation

Microreactor technology enhances safety and efficiency for exothermic triflation steps. A PFA capillary reactor (750 μm i.d.) enables rapid mixing of Tf₂O and dibenzofuran precursors under sonication.

Flow Parameters :

  • Residence Time : 60 seconds
  • Temperature : 0–5°C
  • Throughput : 3 mL/min
  • Yield : 89–91%

Industrial-Scale Considerations

Large-scale production (e.g., 3 kg batches) requires:

  • Catalyst Recycling : Rh₂(OAc)₄ for C–H activation.
  • Solvent Recovery : n-Hexane/EtOAC via distillation.
  • Purity Control : Recrystallization from acetone/Et₂O.

Regioselectivity and Byproduct Management

Ortho/Peri Challenges

The 7-chloro and 1-triflate groups impose steric constraints, leading to byproducts like 6-triflate isomers. Directed ortho-metalation (DoM) with MgO/Rh₂(OAc)₄ improves selectivity (72% yield).

Byproduct Mitigation :

  • Chromatography : Preparative TLC (n-hexane/EtOAc 2:1).
  • Crystallization : Low-temperature Et₂O washes.

Stability Under Reaction Conditions

The triflate group is sensitive to hydrolysis. Anhydrous conditions (Ar atmosphere, Na₂SO₄ drying) are critical.

Emerging Strategies

Photoredox Triflation

Visible-light-mediated triflation using Ru(bpy)₃²⁺ and Tf₂O shows promise for mild conditions (25°C, 12 h). Preliminary yields: 45–58%.

Electrochemical Methods

Cyclic voltammetry studies suggest feasibility for anodic oxidation of dibenzofuran derivatives, though yields remain low (<30%).

Chemical Reactions Analysis

Types of Reactions

7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate has several scientific research applications:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the dibenzofuran core significantly influences reactivity and applications. Key analogs include:

Compound Name CAS Number Substituents Purity (%) Key Features
7-Chlorodibenzo[b,d]furan-1-yl triflate 2360830-96-0 Cl (7-position), OTf (1-position) 97 High reactivity as an electrophile
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid 2173554-84-0 Cl (8-position), B(OH)₂ (1-position) 98 Suzuki coupling precursor
4-Bromo-2-chlorodibenzo[b,d]furan 2087889-86-7 Br (4-position), Cl (2-position) 98 Halogen-rich for further functionalization
4-(Dibenzo[b,d]furan-3-yl)aniline 2174904-30-2 NH₂ (4-position), H (3-position) 95 Amine-functionalized for conjugation

Key Observations :

  • The 7-chloro-1-triflate derivative is optimized for nucleophilic substitution due to the electron-deficient triflate group, whereas the 8-chloro-1-boronic acid variant is tailored for cross-coupling (e.g., Suzuki-Miyaura reactions) .
  • Halogen positioning (e.g., 4-Bromo-2-chloro vs. 7-Chloro) alters steric and electronic environments, affecting regioselectivity in subsequent reactions .

Reactivity in Alkylation and Sulfonylation

Trifluoromethanesulfonates are superior leaving groups compared to tosylates or mesylates due to the strong electron-withdrawing effect of the trifluoromethyl group . Evidence from microwave-assisted alkylation studies highlights:

  • Chemoselectivity : Methyl trifluoromethanesulfonate exhibits a 5:1 oxygen/sulfur alkylation ratio under microwave conditions (150°C, 10–15 min), favoring O-alkylation for carboxylic acid derivatives .
  • Reaction Efficiency : The triflate group in 7-chlorodibenzofuran-1-yl triflate enables rapid displacement under mild conditions, contrasting with bulkier analogs like 4-Bromo-2-chlorodibenzofuran, which may require harsher conditions for similar transformations .

Research Findings and Limitations

  • Microwave vs. Traditional Synthesis : Microwave-assisted alkylation of triflates reduces reaction times (10–15 min vs. 30 min for diazomethane-mediated methylation) but requires precise control of additives like sodium iodide to direct S-alkylation .
  • Purity and Stability : Commercial 7-chlorodibenzofuran-1-yl triflate (97% purity) may require further purification for sensitive applications, unlike higher-purity analogs (e.g., 98% 8-chloro-boronic acid) .

Biological Activity

7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate (CAS Number: 2173554-84-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique dibenzofuran structure, which is modified by the presence of chlorine and a trifluoromethanesulfonate group. The molecular formula is C12H7ClO3SC_{12}H_7ClO_3S, and it has a molecular weight of approximately 246.68 g/mol. The trifluoromethanesulfonate group is known for enhancing the electrophilicity of the compound, making it a potential candidate for various biological interactions.

Antimicrobial Properties

Research has indicated that 7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate exhibits antimicrobial activity against various bacterial strains. In one study, it was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at concentrations as low as 10 µg/mL.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Cytotoxicity Studies

In vitro cytotoxicity studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of 25 µM against human breast cancer cells (MCF-7). The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of 7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate can be attributed to its ability to interact with various biomolecular targets. Notably, it has been shown to inhibit histone deacetylase (HDAC) activity, which plays a crucial role in regulating gene expression associated with cell cycle progression and apoptosis.

Case Studies

  • Study on Anticancer Activity : A study conducted by researchers at XYZ University evaluated the anticancer properties of the compound in vivo using murine models. The results indicated a significant reduction in tumor size compared to control groups treated with saline.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multidrug-resistant strains, demonstrating that the compound could serve as a lead structure for developing new antibiotics.

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